molecular formula C11H11N3O3S B11852330 N-(5-sulfamoylquinolin-8-yl)acetamide CAS No. 89837-51-4

N-(5-sulfamoylquinolin-8-yl)acetamide

Cat. No.: B11852330
CAS No.: 89837-51-4
M. Wt: 265.29 g/mol
InChI Key: UDUCLUPPEQGIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-sulfamoylquinolin-8-yl)acetamide is a compound that belongs to the class of sulfonamides and acetamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The acetamide functional group also contributes to various biological activities, making this compound of significant interest in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfamoylquinolin-8-yl)acetamide typically involves the reaction of 5-aminoquinoline with acetic anhydride and sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature around 70-80°C for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-sulfamoylquinolin-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

N-(5-sulfamoylquinolin-8-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-sulfamoylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antimicrobial and anticancer effects. Additionally, the sulfonamide group can interact with other proteins and enzymes, leading to various biological activities .

Comparison with Similar Compounds

Similar Compounds

    N-(5-sulfamoylquinolin-8-yl)acetamide: Known for its broad spectrum of biological activities.

    N-(4-sulfamoylphenyl)acetamide: Another sulfonamide derivative with similar antimicrobial properties.

    N-(2-sulfamoylphenyl)acetamide: Exhibits antifungal and anticancer activities.

Uniqueness

This compound stands out due to its unique combination of sulfonamide and acetamide functional groups, which contribute to its diverse biological activities. The quinoline ring system also enhances its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

89837-51-4

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

N-(5-sulfamoylquinolin-8-yl)acetamide

InChI

InChI=1S/C11H11N3O3S/c1-7(15)14-9-4-5-10(18(12,16)17)8-3-2-6-13-11(8)9/h2-6H,1H3,(H,14,15)(H2,12,16,17)

InChI Key

UDUCLUPPEQGIAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.